REACTION_CXSMILES
|
[CH2:1]([Li])CCC.CC1(C)CCCC(C)(C)N1.[Cl:16][C:17]1[CH:22]=[N:21][CH:20]=[C:19]([Cl:23])[N:18]=1.IC.Cl>C1COCC1.C(O)C>[Cl:16][C:17]1[C:22]([CH3:1])=[N:21][CH:20]=[C:19]([Cl:23])[N:18]=1
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Name
|
|
Quantity
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3.8 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CN=C1)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
|
IC
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
the resulting brown solution stirred at −70° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to −70° C
|
Type
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STIRRING
|
Details
|
the solution stirred at −70° C. for a further 45 min after which time
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in H2O (50 mL)
|
Type
|
EXTRACTION
|
Details
|
the product extracted into dichloromethane (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with H2O (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
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CONCENTRATION
|
Details
|
The organic layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane-hexane (1:1)
|
Type
|
CUSTOM
|
Details
|
to separate the product as a clear motile oil (820 mg)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |